2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13651207
InChI: InChI=1S/C11H12ClNO/c1-11(2)6-5-8-7(10(11)14)3-4-9(12)13-8/h3-4H,5-6H2,1-2H3
SMILES: CC1(CCC2=C(C1=O)C=CC(=N2)Cl)C
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

CAS No.:

VCID: VC13651207

Molecular Formula: C11H12ClNO

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one -

Description

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one is a chemical compound with the molecular formula C11H12ClNOC_{11}H_{12}ClNO and a molecular weight of 209.67 g/mol. This compound is classified under the category of tetrahydroquinolines, which are important in medicinal chemistry due to their diverse biological activities. The compound is also known by its CAS number 872423-53-5 and has several synonyms including 2-chloro-6,6-dimethyl-7,8-dihydroquinolin-5-one.

Synthetic Routes

The synthesis of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one typically involves multi-step reactions starting from readily available precursors in the quinoline family. The methodology usually includes:

  • Formation of the quinoline core through cyclization reactions.

  • Chlorination at the second position using chlorinating agents.

  • Methylation to introduce the dimethyl groups.

Chemical Reactions

This compound can participate in various chemical reactions typical for tetrahydroquinolines:

  • Nucleophilic substitution reactions due to the presence of the chloro group.

  • Reduction reactions that can modify the nitrogen functionalities.

Applications in Medicinal Chemistry

Due to its unique structure and potential biological activities, this compound may serve as a lead compound for developing new therapeutic agents targeting various diseases.

Safety and Handling

Handling of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one should follow standard laboratory safety protocols:

  • Use personal protective equipment (PPE) such as gloves and goggles.

  • Ensure proper ventilation when working with this compound.

Toxicological Data

While specific toxicological data for this compound is not extensively documented, general safety data sheets recommend treating it as potentially hazardous due to its chlorine content.

Product Name 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
IUPAC Name 2-chloro-6,6-dimethyl-7,8-dihydroquinolin-5-one
Standard InChI InChI=1S/C11H12ClNO/c1-11(2)6-5-8-7(10(11)14)3-4-9(12)13-8/h3-4H,5-6H2,1-2H3
Standard InChIKey XCTQNEIWUSOVLI-UHFFFAOYSA-N
SMILES CC1(CCC2=C(C1=O)C=CC(=N2)Cl)C
Canonical SMILES CC1(CCC2=C(C1=O)C=CC(=N2)Cl)C
PubChem Compound 86602391
Last Modified Apr 15 2024

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